Spectroscopic Characterization of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: A Technical Guide for Drug Discovery Professionals
Spectroscopic Characterization of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery
The confluence of saturated heterocycles and fluorine-containing motifs has become a cornerstone of contemporary medicinal chemistry. Azetidines, as strained four-membered nitrogen heterocycles, are increasingly recognized as valuable scaffolds that can enhance the pharmacokinetic properties of drug candidates.[1][2][3] Their rigid structures can lead to improved binding affinity and metabolic stability. Concurrently, the incorporation of trifluoromethyl groups is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions.[4] The target molecule of this guide, 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, embodies this synergistic combination, making it a compound of significant interest for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data based on the analysis of closely related analogs and foundational spectroscopic principles.[1] The subsequent sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering in-depth interpretations and detailed experimental protocols for data acquisition. The methodologies described are designed to be self-validating, ensuring the generation of high-quality, reproducible data crucial for regulatory submissions and intellectual property protection.
Predicted Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. The predictions are derived from the analysis of analogous compounds, particularly substituted 2-(trifluoromethyl)azetidines, as reported in the scientific literature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.
The proton NMR spectrum is expected to reveal the connectivity and stereochemical relationships of the hydrogen atoms in the molecule. The signals from the azetidine ring protons are of particular interest, as their chemical shifts and coupling constants provide insights into the ring's conformation.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CH-OH | ~4.0 - 4.2 | Quartet (q) | ³JHF ≈ 6-8 | The methine proton adjacent to the trifluoromethyl group will be split into a quartet by the three fluorine atoms. Its proximity to the hydroxyl group will also influence its chemical shift. |
| Azetidine CH | ~3.5 - 3.8 | Multiplet (m) | - | This proton at the 3-position of the azetidine ring will exhibit complex splitting due to coupling with the adjacent methylene protons and the methine proton of the side chain. |
| Azetidine CH₂ (axial & equatorial) | ~3.2 - 3.6 | Multiplets (m) | - | The methylene protons of the azetidine ring are diastereotopic and will appear as distinct multiplets. Their chemical shifts are influenced by the nitrogen atom and the substituent at the 3-position.[4] |
| NH | Broad singlet | - | - | The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration. |
| OH | Broad singlet | - | - | Similar to the N-H proton, the hydroxyl proton signal is typically broad and its position is dependent on experimental conditions. |
The carbon-13 NMR spectrum will confirm the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to one-bond C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | ~124 - 128 | Quartet (q) | ¹JCF ≈ 280-290 | The trifluoromethyl carbon shows a strong one-bond coupling to the three fluorine atoms, resulting in a distinct quartet.[1] |
| CH-OH | ~70 - 75 | Quartet (q) | ²JCF ≈ 30-35 | The carbon of the methine group is coupled to the three fluorine atoms through two bonds, leading to a smaller quartet splitting.[1] |
| Azetidine CH | ~40 - 45 | Singlet (s) | - | The chemical shift of this carbon is influenced by the nitrogen atom and the trifluoroethanol substituent. |
| Azetidine CH₂ | ~50 - 55 | Singlet (s) | - | The methylene carbons of the azetidine ring are expected to have similar chemical shifts. |
Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[5][6]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | ~ -75 to -78 | Doublet (d) | ³JHF ≈ 6-8 | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a single signal. This signal will be split into a doublet by the adjacent methine proton. The chemical shift is referenced to CFCl₃.[7] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Method | Rationale |
| [M+H]⁺ | 158.0736 | ESI+ | The protonated molecule is expected to be the base peak in positive ion electrospray ionization. |
Expected Fragmentation Pattern:
Under collision-induced dissociation (CID) in an MS/MS experiment, the molecule is expected to fragment via pathways such as the loss of water, loss of the trifluoromethyl group, and cleavage of the azetidine ring. The resulting fragment ions can be used to further confirm the structure.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |
| ~3400-3200 (broad) | O-H and N-H | Stretching | The broad absorption in this region is characteristic of the hydroxyl and amine N-H stretching vibrations, often with hydrogen bonding. |
| ~2960-2850 | C-H (aliphatic) | Stretching | These absorptions correspond to the C-H stretching of the azetidine ring and the methine group. |
| ~1350-1100 | C-F | Stretching | Strong absorptions in this region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1] |
| ~1100-1000 | C-O | Stretching | The C-O stretching of the alcohol functional group will appear in this region. |
Experimental Protocols
The following protocols are designed for the acquisition of high-quality spectroscopic data for 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.
-
Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the proton-decoupled ¹³C NMR spectrum. An adequate number of scans should be collected to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra. For ¹H and ¹³C NMR, use the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1] For ¹⁹F NMR, use an external reference such as CFCl₃.[7]
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
-
Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry data acquisition and analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
From the full scan spectrum, determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions that confirm the molecular structure.
-
Infrared Spectroscopy Protocol
-
Sample Preparation:
-
If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Place the sample (as an ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. By leveraging predicted data derived from closely related, experimentally characterized analogs, researchers can anticipate the key spectral features of this molecule. The detailed experimental protocols outlined herein offer a pathway to generating high-quality, reproducible data, which is fundamental to advancing drug discovery programs. The structural insights gained from a thorough spectroscopic analysis are invaluable for understanding structure-activity relationships and for the development of novel therapeutic agents based on the promising fluorinated azetidine scaffold.
References
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC. (URL: )
- 19F NMR Reference Standards. (URL: )
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Synthesis and biological study of Azetidinone deriv
- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). (URL: )
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (2022, August 27). (URL: )
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). (URL: )
- 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol - BLDpharm. (URL: )
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j)
- Clickable 19 F NMR Probes - CF Plus Chemicals. (URL: )
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023, September 18). (URL: )
- ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (URL: )
- Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity - Impactfactor. (2015, January 1). (URL: )
- A Generic Route to Fluoroalkyl-containing Phosphanes† - The Royal Society of Chemistry. (URL: )
- Assignment of peaks from 1H and 13C NMR | Download Table - ResearchG
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (URL: )
- Supporting Information Syntheses of N-labeled pre-queuosine nucleobase deriv
- 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation - ResearchG
- Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2016, July 16). (URL: )
- Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. (URL: )
- 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid - Sigma-Aldrich. (URL: )
- Mass spectrometry in ocular drug research - Helda. (2023, July 14). (URL: )
- Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed. (2008, August 15). (URL: )
- 2,2,2-Trifluoroethanol-d₃ (D, 99%)
- Publications | OSU Mass Spectrometry Center - Oregon St
- 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum - ChemicalBook. (URL: )
- Mass Spectrometry - APExBIO. (2021, June 1). (URL: )
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. colorado.edu [colorado.edu]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
